molecular formula C7H5Br3 B2488613 2,4-Dibromo-1-(bromomethyl)benzene CAS No. 64382-92-9

2,4-Dibromo-1-(bromomethyl)benzene

Cat. No.: B2488613
CAS No.: 64382-92-9
M. Wt: 328.829
InChI Key: WBUUQZQZTKVJLZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(bromomethyl)benzene is an organic compound with the molecular formula C₇H₅Br₃. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a bromomethyl group is attached at the 1st position. This compound is a colorless solid that is practically insoluble in water but soluble in organic solvents such as ethanol, benzene, and diethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-(bromomethyl)benzene can be synthesized through a multi-step process involving bromination reactions. One common method involves the bromination of 2,4-dibromotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in carbon tetrachloride (CCl₄) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess bromine and controlled reaction conditions helps in achieving high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(bromomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form dibromo derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Scientific Research Applications

2,4-Dibromo-1-(bromomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-1-(bromomethyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms and the bromomethyl group act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This compound can form reactive intermediates that interact with various molecular targets, including enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-4,5-dimethylbenzene
  • 1,4-Dibromo-2,5-bis(bromomethyl)benzene
  • 1,3-Dibromobenzene
  • 1,4-Dibromobenzene

Uniqueness

2,4-Dibromo-1-(bromomethyl)benzene is unique due to the presence of both bromine atoms and a bromomethyl group on the benzene ring. This unique substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2,4-dibromo-1-(bromomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUUQZQZTKVJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64382-92-9
Record name 2,4-dibromo-1-(bromomethyl)benzene
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